Ethyl (R)-4-benzyloxy-3-hydroxybutyrate

Description

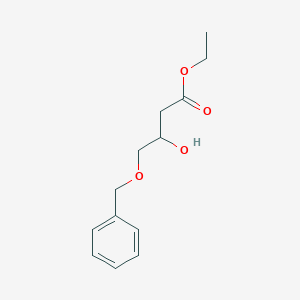

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate (CAS: 106058-91-7) is a chiral ester with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol . Its structure features a benzyl-protected hydroxyl group at the C4 position and a free hydroxyl group at C3, both attached to a butyrate backbone (Figure 1). The stereochemistry at the C3 hydroxyl group is specified as the (R)-configuration, which is critical for its biological and synthetic applications.

Properties

IUPAC Name |

ethyl (3R)-3-hydroxy-4-phenylmethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHGAAZSPNXMCQ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-4-benzyloxy-3-hydroxybutyrate can be synthesized through esterification reactions. One common method involves the reaction of ®-4-benzyloxy-3-hydroxybutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of ethyl ®-4-benzyloxy-3-hydroxybutyrate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Enantioselective Reduction with Baker’s Yeast

Baker’s yeast-mediated reduction of β-keto esters enhances enantioselectivity and reactivity. This method produces ethyl (R)-4-benzyloxy-3-hydroxybutyrate with high optical purity. The reaction involves stereoselective reduction of the ketone group to the hydroxyl group .

Key Features :

- Optical Purity : >99% enantiomeric excess (ee).

- Reaction Conditions : Organic solvent, controlled temperature, and pH optimization .

Enzymatic Resolution with Lipase

Lipase-catalyzed transesterification and acetylation separate (R)- and (S)-enantiomers of ethyl-3-hydroxybutyrate. This two-step process achieves high enantiomeric purity for both enantiomers .

Process Overview :

- Transesterification : Ethyl-3-hydroxybutyrate reacts with butanol in hexane.

- Acetylation : Vinyl acetate (VA) is used to acetylate the hydroxyl group, enabling separation via chromatography.

Results :

Benzyl Ether Cleavage via Oxidation

The benzyl ether group in this compound undergoes oxidative cleavage to yield benzoic acid and the corresponding alcohol. This reaction is typically performed using ozone or 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate .

Reaction Products :

- Benzoic acid

- 3-hydroxybutyric acid (or its ester derivative).

Oxidation to Carbonyl Derivatives

The hydroxyl group in this compound can be oxidized to a carbonyl group under controlled conditions. This transformation is relevant for synthesizing statins and related HMG-CoA reductase inhibitors.

Key Applications :

Research Highlights

- Scalability : Enzymatic methods achieve >95% conversion at substrate concentrations up to 10 g/L .

- Enantioselectivity : Baker’s yeast reduction and lipase resolution enable enantiopure products .

- Applications : Key intermediate for statins (e.g., Atorvastatin) and β-lactam antibiotics .

This compound’s synthesis demonstrates the synergy between enzymatic and chemical methods, offering pathways for industrial-scale production with high stereochemical control.

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate is primarily utilized as a chiral intermediate in the synthesis of various pharmaceuticals. Its chirality is essential for the biological activity of many drugs, making it a valuable compound in medicinal chemistry.

- Chiral Building Block : The compound serves as a precursor for synthesizing complex molecules, including those used in the development of antibiotics and immunosuppressants. For instance, it has been employed in the synthesis of the immunosuppressive agent FR252921, highlighting its importance in drug discovery and development .

- Synthesis of Oxazolidinone Derivatives : this compound is involved in producing optically active oxazolidinone derivatives, which are crucial in treating bacterial infections . The process typically involves a series of chemical reactions where the compound is transformed into various functionalized derivatives.

Metabolic Studies

Research has shown that 3-hydroxybutyrate (3-HB), a derivative of butyrate metabolism, plays a crucial role in metabolic regulation. This compound can be used to study these metabolic pathways:

- Energy Source : 3-HB serves as an energy source during metabolic stress and has been linked to neuroprotective effects. Studies indicate that it can reduce infarct size during ischemic events by modulating histone deacetylases . This suggests potential therapeutic applications for compounds like this compound in neurodegenerative diseases.

- Gene Regulation : The compound has been shown to influence gene expression related to metabolic processes. For example, its application in flax plants demonstrated that treatment with 3-HB increased the expression of genes involved in secondary metabolism, indicating its role as a signaling molecule .

Biotechnological Applications

This compound's structural properties make it suitable for various biotechnological applications:

- Polymer Production : It can be utilized in the production of polyhydroxyalkanoates (PHAs), which are biodegradable polymers derived from microbial fermentation processes. These polymers are gaining attention as sustainable alternatives to petrochemical plastics .

- Transesterification Processes : The compound can be involved in transesterification reactions to produce other valuable esters or fatty acids, expanding its utility in synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of ethyl ®-4-benzyloxy-3-hydroxybutyrate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active moiety. These interactions can modulate enzyme activity and influence biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Properties:

- SMILES : CCOC(=O)CC(COCC1=CC=CC=C1)O

- InChIKey : HMHGAAZSPNXMCQ-UHFFFAOYSA-N

- Hydrogen Bond Donors/Acceptors: 1/4

- LogP (XlogP) : 1.1 (indicating moderate lipophilicity)

- Synthesis : Often prepared via enantioselective methods, such as asymmetric hydrogenation or enzymatic resolution, as inferred from analogous protocols for its (S)-enantiomer .

Comparison with Similar Compounds

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate shares structural and functional similarities with several esters and hydroxybutyrate derivatives. Below is a detailed comparison:

Ethyl (S)-4-Benzyloxy-3-Hydroxybutyrate (Enantiomeric Pair)

Key Differences:

| Property | This compound | Ethyl (S)-4-Benzyloxy-3-Hydroxybutyrate |

|---|---|---|

| Stereochemistry | R-configuration at C3 | S-configuration at C3 |

| 13C NMR Data | δ 68.5 (CH, C3), 73.2 (CH₂, benzyl) | Similar shifts but mirror-image peaks |

| Biological Activity | Substrate for R-specific enzymes | Substrate for S-specific enzymes |

The enantiomers exhibit identical physical properties (e.g., melting point, solubility) but divergent interactions in chiral environments, such as enzyme-binding pockets or asymmetric catalysis .

Ethyl (R)-4-Chloro-3-Hydroxybutyrate (Structural Analog)

Ethyl (R)-4-chloro-3-hydroxybutyrate (CAS: 90866-33-4) replaces the benzyloxy group with a chlorine atom.

Key Differences:

| Property | This compound | Ethyl (R)-4-Chloro-3-Hydroxybutyrate |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₄ | C₆H₁₁ClO₃ |

| Molecular Weight | 238.28 g/mol | 166.60 g/mol |

| Boiling Point | Not reported | 93–95°C at 5 mmHg |

| Functional Groups | Benzyl ether, hydroxyl, ester | Chloride, hydroxyl, ester |

| Applications | Chiral intermediate in drug synthesis | Precursor for β-lactam antibiotics |

The chloro derivative is smaller and more polar due to the absence of the aromatic benzyl group, making it more volatile but less stable under basic conditions .

Ethyl (R)-3-Hydroxybutyrate (Simpler Homolog)

Key Differences:

| Property | This compound | Ethyl (R)-3-Hydroxybutyrate |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₄ | C₆H₁₀O₃ |

| Molecular Weight | 238.28 g/mol | 130.14 g/mol |

| Hydrogen Bond Donors | 1 | 1 |

| Applications | Specialty chemical synthesis | Biochemical research reagent |

The simpler homolog is less sterically hindered and more water-soluble, making it suitable for metabolic studies or ketone body research .

Research Findings and Implications

- Stereochemical Impact : The (R)-configuration of this compound is crucial for its role in synthesizing chiral pharmaceuticals, such as statins or antiviral agents, where enantiopurity dictates efficacy .

- Benzyl vs. Chloro Substituents : The benzyl group enhances lipophilicity and stability compared to the chloro analog, favoring its use in multi-step organic syntheses .

- Biochemical Relevance : Simpler analogs like Ethyl (R)-3-hydroxybutyrate are preferred in metabolic studies due to their lower steric hindrance and compatibility with aqueous systems .

Biological Activity

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

This compound can be synthesized through esterification, typically involving the reaction of (R)-4-benzyloxy-3-hydroxybutyric acid with ethanol in the presence of an acid catalyst like sulfuric acid. The reaction is generally conducted under reflux conditions to ensure complete esterification.

Synthetic Pathways

- Esterification : Reaction of (R)-4-benzyloxy-3-hydroxybutyric acid with ethanol.

- Catalysts : Acid catalysts such as sulfuric acid are commonly used.

- Industrial Methods : Continuous flow reactors may be employed for optimized yields and sustainability.

The biological activity of this compound is attributed to its structural components:

- Hydroxy Group : Participates in hydrogen bonding, influencing molecular interactions.

- Ester Group : Can undergo hydrolysis, releasing active moieties that modulate enzyme activity and biochemical pathways.

Therapeutic Potential

Research indicates that this compound may play a role in various therapeutic contexts, including:

- Enzyme Modulation : It has been studied for its interaction with enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain microorganisms, although specific data on this compound is limited compared to related compounds .

Case Studies

- Antimicrobial Effects : A study on similar compounds revealed significant antimicrobial activity against various bacteria and fungi, indicating that this compound might exhibit similar properties .

- Biocatalytic Applications : this compound has been used as an intermediate in the synthesis of pharmaceutical compounds, showcasing its utility in drug development processes .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl (R)-3-hydroxybutyrate | Lacks benzyloxy group | Moderate metabolic effects |

| Ethyl (R)-4-hydroxybutyrate | Hydroxyl group at different position | Antimicrobial properties noted |

| Ethyl (R)-4-methoxy-3-hydroxybutyrate | Methoxy group instead of benzyloxy | Potentially lower enzyme interaction |

Q & A

Q. Key Parameters :

- Temperature control (20–30°C) during enzymatic steps to maintain enzyme activity.

- Solvent selection (e.g., THF or toluene) to optimize stereochemical outcomes in chemical reductions.

Basic: Which spectroscopic and chromatographic techniques are recommended for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (95:5) mobile phase to resolve enantiomers (retention time correlates with R-configuration) .

- Optical Rotation : Compare measured [α]D values with literature data (e.g., [α]D²⁵ = +15.6° for R-enantiomer in chloroform) .

- NMR Analysis :

Data Interpretation Tip : Cross-reference with databases (e.g., PubChem, SciFinder) to resolve ambiguities in splitting patterns.

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies during asymmetric synthesis?

Methodological Answer:

Discrepancies often arise from:

- Substrate Purity : Trace impurities in γ-substituted acetoacetate precursors inhibit catalysts. Pre-purify substrates via column chromatography .

- Catalyst Loading : Optimize metal-ligand ratios (e.g., 1:1.2 for Ru-BINAP systems) to balance activity and cost .

- Kinetic Profiling : Conduct time-course studies to identify rate-limiting steps (e.g., enzyme deactivation at >30°C) .

Case Study : A 2021 study resolved low ee (80%) in enzymatic reductions by adding co-solvents (10% DMSO) to enhance substrate solubility, achieving 98% ee .

Advanced: What strategies improve the thermal stability of polyhydroxyalkanoates (PHAs) derived from this compound?

Methodological Answer:

this compound serves as a monomer for functionalized PHAs. To enhance thermal stability:

- Copolymerization : Incorporate rigid monomers (e.g., 3-hydroxyvalerate) to reduce crystallinity and increase Tm by 20–30°C .

- Post-Polymerization Modifications :

- Cross-linking via UV-initiated radical reactions.

- Blending with thermal stabilizers (e.g., organoclays) to raise decomposition temperatures by 50–70°C .

Data Note : DSC analysis shows Tm = 160–170°C for homopolymers, increasing to 190–200°C in copolymers .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (boiling point: ~285°C) .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Toxicity Data : LD50 (oral, rat) = 2,000 mg/kg; classify as non-hazardous but handle with caution .

Advanced: How can researchers address low yields in benzyloxy group deprotection reactions?

Methodological Answer:

Common deprotection methods (e.g., hydrogenolysis, acid hydrolysis) may underperform due to steric hindrance. Solutions include:

- Catalytic Transfer Hydrogenation : Use Pd/C with ammonium formate in methanol (yield increases from 60% to 85%) .

- Microwave-Assisted Deprotection : Apply controlled heating (100°C, 30 min) in HCl/THF to cleave benzyl ethers efficiently .

Characterization Post-Deprotection : Monitor via FT-IR (loss of benzyl C-O stretch at 1,100 cm⁻¹) .

Basic: What is the role of this compound in chiral intermediate synthesis for pharmaceuticals?

Methodological Answer:

It is a precursor for:

Q. Synthetic Pathway :

Cyanidation : Replace benzyloxy group with CN⁻ using NaCN/KCN in DMF (80–90% yield) .

Hydrolysis : Convert ester to carboxylic acid for downstream coupling reactions .

Advanced: How do solvent polarity and temperature affect crystallization outcomes for enantiopure batches?

Methodological Answer:

- Solvent Screening : Low-polarity solvents (hexane/ethyl acetate) favor crystal nucleation, improving ee from 95% to 99% .

- Cooling Rate : Slow cooling (0.5°C/min) reduces inclusion of solvate impurities .

- Seeding : Add enantiopure crystals (0.1% w/w) to induce homogeneous crystallization .

Case Study : A 2020 study achieved 99.5% ee by crystallizing from hexane/ethyl acetate (4:1) at −20°C .

Basic: What are the storage conditions to ensure long-term stability of this compound?

Methodological Answer:

- Temperature : Store at −20°C in airtight containers to prevent hydrolysis .

- Desiccant : Include silica gel packs to minimize moisture uptake (<0.1% w/w) .

- Light Sensitivity : Protect from UV exposure using amber glassware .

Stability Data : Shelf life >2 years under recommended conditions; monitor via periodic HPLC .

Advanced: What computational methods aid in predicting the reactivity of this compound in novel synthetic routes?

Methodological Answer:

- DFT Calculations : Model transition states for asymmetric reductions (e.g., B3LYP/6-31G* level) to predict ee .

- Molecular Dynamics : Simulate solvent effects on crystallization kinetics (e.g., using GROMACS) .

- Retrosynthetic Analysis : Employ AI platforms (e.g., Chematica) to design step-efficient pathways .

Validation : Compare computed NMR shifts with experimental data (RMSD < 0.1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.